

electronic structure and bonding in SO radical

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Compound of Interest

Compound Name: *Sulfur monoxide*

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An In-depth Technical Guide to the Electronic Structure and Bonding in the **Sulfur Monoxide** (SO) Radical

Introduction

Sulfur monoxide (SO) is a diatomic radical that plays a significant role in atmospheric chemistry, astrophysics, and combustion processes.^[1] As a radical, it possesses an unpaired electron, rendering it highly reactive and transient under normal conditions.^[2] A thorough understanding of its electronic structure and bonding is crucial for elucidating its reactivity and spectroscopic signatures. This guide provides a detailed analysis of the SO radical, tailored for researchers in chemistry and drug development, summarizing its electronic configuration, bonding characteristics, and spectroscopic properties through quantitative data and visualizations.

Electronic Configuration and Ground State

The **sulfur monoxide** molecule contains a total of 12 valence electrons (six from sulfur and six from oxygen). This even number of electrons might suggest a stable, closed-shell molecule; however, like its isoelectronic counterpart dioxygen (O₂), SO has a triplet ground state.^[1] This means the molecule has two unpaired electrons with parallel spins, making it paramagnetic.

The ground electronic state of the SO radical is designated by the term symbol X ³Σ⁻. The "X" indicates the ground state, the superscript "3" denotes a triplet spin multiplicity (2S+1 = 3, so the total spin S = 1), and "Σ" signifies that the total orbital angular momentum about the internuclear axis (Λ) is zero.

Molecular Orbital Theory

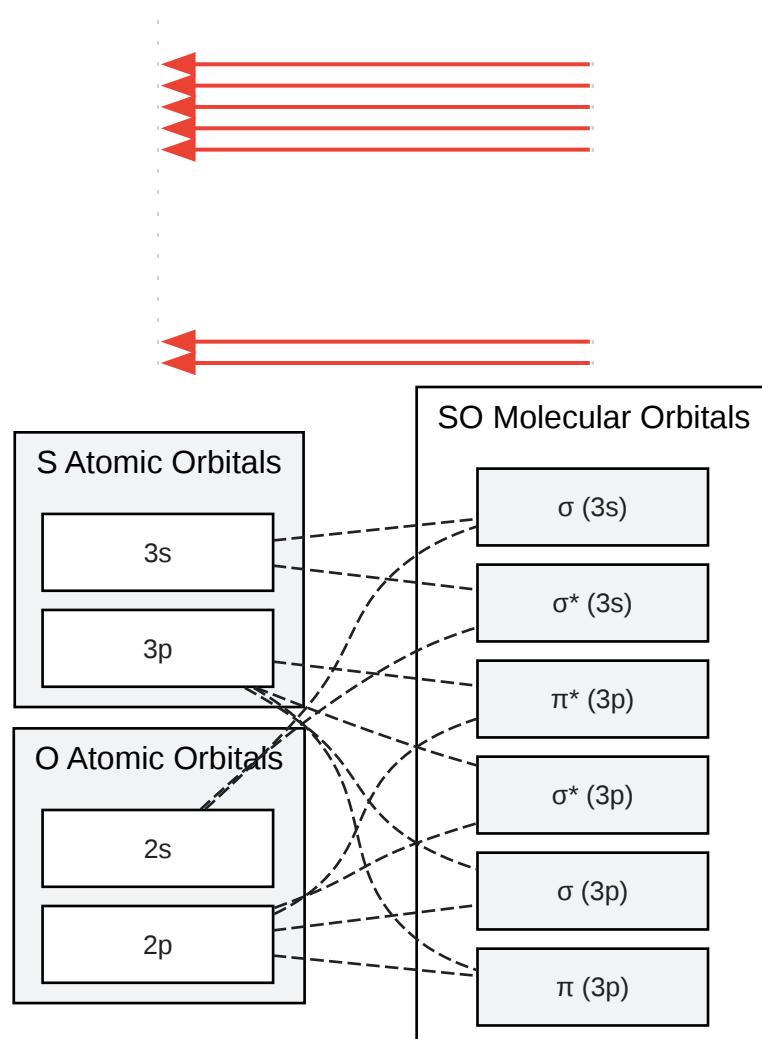
The bonding in SO is best described by molecular orbital (MO) theory. The atomic orbitals of sulfur (3s, 3p) and oxygen (2s, 2p) combine to form a series of sigma (σ) and pi (π) molecular orbitals. The 12 valence electrons fill these orbitals in order of increasing energy.

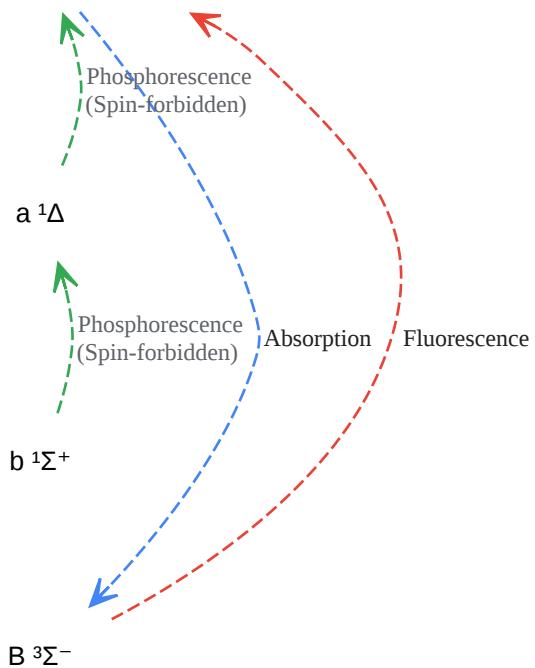
The simplified valence molecular orbital configuration for SO is: $(\sigma_{3s})^2 (\sigma_{3s})^2 (\sigma_{3p})^2 (\pi_{3p})^4 (\pi_{3p})^2$

The highest occupied molecular orbitals (HOMOs) are the two degenerate antibonding π^* orbitals. According to Hund's rule, the two electrons occupying these orbitals will have parallel spins and reside in separate orbitals, leading to the triplet ($^3\Sigma^-$) ground state. The presence of two electrons in antibonding orbitals reduces the bond order.

The bond order can be calculated as: Bond Order = $\frac{1}{2}$ (Number of bonding electrons - Number of antibonding electrons) Bond Order = $\frac{1}{2}$ (8 - 4) = 2

This calculated bond order of 2 corresponds to a double bond between sulfur and oxygen, which is consistent with its Lewis structure.



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References

- 1. Sulfur monoxide [webbook.nist.gov]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
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